molecular formula C15H19N5O3 B2517681 3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-1-methyl-1,2-dihydropyridin-2-one CAS No. 2310154-00-6

3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B2517681
CAS No.: 2310154-00-6
M. Wt: 317.349
InChI Key: JFJNQAKKNNTQTE-UHFFFAOYSA-N
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Description

The compound “3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-1-methyl-1,2-dihydropyridin-2-one” is a complex organic molecule that features multiple functional groups, including a triazole ring, a pyrrolidine ring, and a dihydropyridinone moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each designed to introduce specific functional groups and rings. A possible synthetic route could include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Pyrrolidine Ring: This might involve a cyclization reaction using appropriate starting materials.

    Formation of the Dihydropyridinone Moiety: This could be synthesized through a condensation reaction involving a suitable precursor.

Industrial Production Methods

Industrial production would require optimization of each step to ensure high yield and purity. This might involve:

    Catalysts: Use of catalysts to increase reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed would depend on the specific reactions and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various reactions.

Biology

In biology, it might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

Industry

In industry, it might be used in the synthesis of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. For example, it might bind to specific enzymes or receptors, altering their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-1-methyl-1,2-dihydropyridin-2-one: Similar in structure but with different substituents.

    Other Triazole-Containing Compounds: Such as 1,2,3-triazole derivatives.

    Other Pyrrolidine-Containing Compounds: Such as pyrrolidine carboxamides.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which might confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

3-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidine-1-carbonyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-18-6-3-4-13(14(18)21)15(22)19-7-5-12(9-19)20-8-11(10-23-2)16-17-20/h3-4,6,8,12H,5,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJNQAKKNNTQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(C2)N3C=C(N=N3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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